molecular formula C10H19NO5 B13911190 ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate

ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate

Cat. No.: B13911190
M. Wt: 233.26 g/mol
InChI Key: GMBNHUCPVFWZDU-UHFFFAOYSA-N
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Description

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is a chemical compound with the molecular formula C10H19NO5. It is a derivative of β-alanine and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate typically involves the protection of the amino group of β-alanine with a Boc group, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate involves its ability to act as a protecting group for amino acids and peptides. The Boc group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-hydroxy-N-tert-butoxycarbonyl-2-aminopropionate
  • Ethyl N-hydroxy-N-tert-butoxycarbonyl-4-aminobutyrate

Uniqueness

Ethyl N-hydroxy-N-tert-butoxycarbonyl-3-aminopropionate is unique due to its specific structure, which includes a β-alanine backbone and a Boc protecting group. This combination allows for selective reactions and protection of the amino group during synthesis .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C10H19NO5/c1-5-15-8(12)6-7-11(14)9(13)16-10(2,3)4/h14H,5-7H2,1-4H3

InChI Key

GMBNHUCPVFWZDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=O)OC(C)(C)C)O

Origin of Product

United States

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